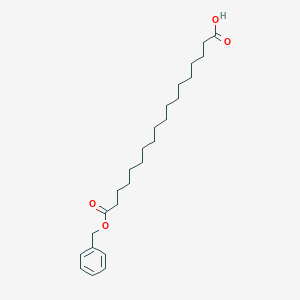

18-(Benzyloxy)-18-oxooctadecanoic acid

Description

Properties

IUPAC Name |

18-oxo-18-phenylmethoxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVPERDGHHTWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650739 | |

| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189625-51-2 | |

| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-(benzyloxy)-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 18-(Benzyloxy)-18-oxooctadecanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 18-(benzyloxy)-18-oxooctadecanoic acid. The methodologies detailed herein are designed to provide a self-validating system for the confirmation of the molecular structure of this bifunctional long-chain fatty acid derivative.

Introduction

This compound, with the chemical formula C₂₅H₄₀O₄ and a molecular weight of 404.58 g/mol , is a derivative of the C18 dicarboxylic acid, octadecanedioic acid.[1] Its structure features a long aliphatic chain, a terminal carboxylic acid group, and a benzyl ester at the opposite end. This unique bifunctional nature makes it a valuable building block in various synthetic applications, including its use as a chemical linker. The precise characterization of its structure is paramount to ensure its purity and predict its reactivity in subsequent chemical transformations. This guide will detail the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm its structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for providing a complete picture of its atomic connectivity.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

Causality of Experimental Choices: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons). This allows for the precise assignment of protons to specific functional groups and positions within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar and moderately polar organic compounds and its well-defined residual solvent peak.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the long aliphatic chain.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

Predicted ¹H NMR Spectrum and Interpretation:

The expected ¹H NMR spectrum of this compound will exhibit several key signals that confirm its structure.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| ~7.35 | Multiplet | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |

| ~5.12 | Singlet | 2H | -CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. |

| ~2.35 | Triplet | 2H | -CH₂ -COOH | Protons on the α-carbon to the carboxylic acid are deshielded by the carbonyl group.[2] |

| ~2.30 | Triplet | 2H | -CH₂ -COO- | Protons on the α-carbon to the ester are similarly deshielded. |

| ~1.63 | Multiplet | 4H | -CH₂ -CH₂-COOH, -CH₂ -CH₂-COO- | Protons on the β-carbons to the carbonyl groups. |

| ~1.25 | Multiplet (broad) | 24H | -(CH₂ )₁₂- | The overlapping signals of the central methylene groups in the long aliphatic chain. |

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectroscopy provides a distinct signal for each unique carbon environment in the molecule. This is instrumental in confirming the total number of carbons and identifying the presence of key functional groups like carbonyls and aromatic rings.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~179 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |

| ~174 | C =O (Ester) | The carbonyl carbon of the ester is also significantly deshielded.[3] |

| ~136 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene. |

| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128.1 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~66 | -C H₂-Ph | The benzylic carbon is shifted downfield due to the attached oxygen. |

| ~34 | -C H₂-COOH | The α-carbon to the carboxylic acid. |

| ~34 | -C H₂-COO- | The α-carbon to the ester. |

| ~29 | -(C H₂)₁₂- | The overlapping signals of the central methylene carbons in the aliphatic chain.[4] |

| ~25 | -C H₂-CH₂-COOH, -C H₂-CH₂-COO- | The β-carbons to the carbonyl groups. |

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Causality of Experimental Choices: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. Furthermore, the fragmentation pattern can offer valuable insights into the molecule's structure. For a long-chain fatty acid derivative, electrospray ionization (ESI) is a suitable soft ionization technique that can provide the molecular ion with minimal fragmentation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum and Interpretation:

-

Positive Ion Mode: The spectrum should show a prominent peak at m/z 405.2897, corresponding to the protonated molecule [M+H]⁺. Another possible adduct could be the sodium adduct [M+Na]⁺ at m/z 427.2716.

-

Negative Ion Mode: The spectrum is expected to show a peak at m/z 403.2744, corresponding to the deprotonated molecule [M-H]⁻.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragment ions could include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da), as well as characteristic cleavages along the aliphatic chain.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. In the case of this compound, IR spectroscopy will confirm the presence of the carboxylic acid and ester carbonyl groups, as well as the O-H bond of the carboxylic acid.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the typical mid-IR range (4000-400 cm⁻¹).

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide a characteristic fingerprint of the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~2920 and ~2850 | C-H stretch | Aliphatic Chain | Characteristic stretches for methylene groups. |

| ~1735 | C=O stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than a carboxylic acid carbonyl.[3] |

| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid.[2] |

| ~1240 | C-O stretch | Ester | The C-O single bond stretch of the ester. |

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Conclusion

The synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating framework for the comprehensive structure elucidation of this compound. By systematically interpreting the data from each technique as outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, ensuring its suitability for downstream applications in drug development and materials science.

References

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. Available at: [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. Available at: [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. Available at: [Link]

-

Biocatalytic synthesis, structural elucidation, antioxidant capacity and tyrosinase inhibition activity of long chain fatty acid acylated derivatives of phloridzin and isoquercitrin - PubMed. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

IR Spectra: Acids, Alcohols, Esters | PDF | Science & Mathematics - Scribd. Available at: [Link]

-

Elucidation of the structures of the very-long-chain dihydroxy fatty... - ResearchGate. Available at: [Link]

-

Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent. Available at: [Link]

-

(PDF) Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - ResearchGate. Available at: [Link]

-

Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed. Available at: [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

-

The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC. Available at: [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

-

Fatty Acid Analysis by HPLC. Available at: [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC. Available at: [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. Available at: [Link]

-

18-(Tert-butoxy)-18-oxooctadecanoic acid | C22H42O4 | CID 27282473 - PubChem. Available at: [Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available at: [Link]

-

Mass Spec 3e Carboxylic Acids - YouTube. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

18-Benzyloxy-18-oxo-octadecanoic acid - CsBioChina. Available at: [Link]

-

18-(tert-Butoxy)-18-oxooctadecanoic acid) [843666-40-0] - Aapptec Peptides. Available at: [Link]

-

18-(tert-Butoxy)-18-oxooctadecanoic acid, 97% - Otto Chemie Pvt. Ltd. Available at: [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - MDPI. Available at: [Link]

-

18-(tert-Butoxy)-18-oxooctadecanoic acid) - AxisPharm. Available at: [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. Available at: [Link]

-

Figure S6. 13 C-NMR of octodecane (C18) from stearic acid (cyclohexane... - ResearchGate. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 18-(Benzyloxy)-18-oxooctadecanoic Acid: A Key Intermediate in Pharmaceutical and Cosmetic Applications

This guide provides a comprehensive technical overview of 18-(Benzyloxy)-18-oxooctadecanoic acid (CAS 189625-51-2), a mono-protected long-chain dicarboxylic acid with significant potential in drug development and cosmetic formulations. As a key pharmaceutical intermediate, this molecule offers a strategic building block for complex syntheses, particularly in the development of long-acting therapeutics.[1][2][3][4] This document will delve into the synthesis, physicochemical properties, analytical methodologies, and potential applications of this versatile compound, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties and Identification

This compound, also known as octadecanedioic acid monobenzyl ester, is a derivative of octadecanedioic acid, a C18 long-chain dicarboxylic acid.[5][6] The introduction of a benzyl ester group at one end of the long aliphatic chain imparts unique properties to the molecule, making it a valuable bifunctional intermediate. One terminus features a protected carboxylic acid in the form of a benzyl ester, while the other end presents a free carboxylic acid, allowing for selective chemical modifications.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 189625-51-2 | [5] |

| Molecular Formula | C25H40O4 | [1][5] |

| Molecular Weight | 404.58 g/mol | [5][7] |

| Appearance | White to off-white powder | [4][6] |

| Boiling Point (Predicted) | 529.1 ± 23.0 °C | [6][8] |

| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [6][8] |

| pKa (Predicted) | 4.78 ± 0.10 | [6][8] |

| Purity | Typically ≥98% | [4][6] |

Synthesis Strategies: Achieving Selective Mono-esterification

The synthesis of monoesters of long-chain dicarboxylic acids like this compound presents a significant challenge due to the propensity for diester formation.[9] Achieving high selectivity for the monoester is crucial for its utility as a chemical intermediate. Several strategies have been developed to address this challenge.

A promising one-step mono-esterification method for long-chain dicarboxylic acids has been developed using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) as reagents.[10][11] Mechanistic studies suggest that LiCl plays a critical role by interacting with one of the terminal carboxylic acid groups, effectively shielding it and directing the esterification to the other terminus.[10][11] This method has shown high selectivity for monoester formation over diester formation.[10][11]

Another established method involves reacting the diacid with a monohydric alcohol in an aqueous solution, followed by continuous extraction of the resulting monoester with a nonpolar solvent.[9] This technique leverages the difference in solubility between the diacid, monoester, and diester to drive the reaction towards the desired product and achieve high yields of the monoester.[9]

For the specific synthesis of this compound, a plausible pathway involves the reaction of octadecanedioic acid with benzyl alcohol under conditions that favor mono-esterification.

Sources

- 1. OCTADECANEDIOIC ACID MONOBENZYL ESTER, CasNo.189625-51-2 Tianjin Kind Pharma Co., Ltd. China (Mainland) [kindpharma.lookchem.com]

- 2. Quality API Active Pharmaceutical Ingredient & Pharmaceutical Intermediates factory from China [homesunshinepharma.com]

- 3. Chemical Intermediates factory, Buy good price Coenzyme Products [homesunshinepharma.com]

- 4. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 with Molecular Formula C25H40O4 and Molecular Weight 404.58 [homesunshinepharma.com]

- 5. 189625-51-2 CAS Manufactory [m.chemicalbook.com]

- 6. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 18-Benzyloxy-18-oxo-octadecanoic acid - CsBioChina [csbiochina.com]

- 8. 189625-51-2 | CAS DataBase [m.chemicalbook.com]

- 9. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 10. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 18-(Benzyloxy)-18-oxooctadecanoic Acid

Introduction

18-(Benzyloxy)-18-oxooctadecanoic acid is a bifunctional long-chain fatty acid derivative of significant interest in pharmaceutical and materials science. Its structure, featuring a terminal carboxylic acid and a benzyl-protected carboxylic acid, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of drug delivery systems and as a linker in targeted therapeutics.[1][2] The strategic placement of the benzyl protecting group allows for selective chemical manipulations, a crucial feature for multi-step synthetic pathways. This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: A Tale of Two Carboxyls

The primary challenge in synthesizing mono-protected long-chain dicarboxylic acids lies in differentiating between two chemically equivalent functional groups. Direct mono-esterification of octadecanedioic acid often results in a statistical mixture of the desired mono-ester, the di-ester, and unreacted starting material, leading to significant purification challenges.[3][4] While innovative methods for direct selective mono-esterification are emerging, a more classical and often more scalable approach involves a two-step sequence: exhaustive di-esterification followed by a controlled partial hydrolysis.[5] This strategy, while seemingly less direct, offers greater control and often results in higher purity of the final product.

This guide will focus on a two-step synthesis:

-

Di-benzylation of Octadecanedioic Acid: The first step involves the conversion of octadecanedioic acid to dibenzyl octadecanedioate. This is a straightforward esterification reaction, driven to completion to ensure minimal starting material remains.

-

Selective Mono-hydrolysis: The subsequent step is a carefully controlled basic hydrolysis of the dibenzyl ester. By manipulating stoichiometry and reaction conditions, one of the benzyl esters is selectively cleaved to reveal the free carboxylic acid, yielding the target molecule.

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Dibenzyl Octadecanedioate

This protocol is adapted from established esterification procedures.[5]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |

| Octadecanedioic Acid | 314.47 g/mol | 100.0 g | 0.318 mol |

| Benzyl Alcohol | 108.14 g/mol | 153.0 g | 1.415 mol |

| p-Toluenesulfonic acid (TsOH) | 172.20 g/mol | 5.5 g | 0.032 mol |

| Toluene | - | 1000 mL | - |

| 0.5 M Sodium Carbonate | - | 100 mL | - |

| n-Heptane | - | 1000 mL | - |

Procedure:

-

To a 3-liter three-necked flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add octadecanedioic acid (100.0 g), benzyl alcohol (153.0 g), p-toluenesulfonic acid (5.5 g), and toluene (1000 mL).

-

Heat the reaction mixture to 120°C and stir vigorously. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting dicarboxylic acid is no longer detectable (approximately 24 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with 0.5 M aqueous sodium carbonate solution (100 mL) to quench the catalyst. Separate and discard the aqueous phase.

-

Under stirring, add n-heptane (1000 mL) to the organic phase. The product, dibenzyl octadecanedioate, will precipitate as a white solid.

-

Cool the mixture to 0-5°C to maximize precipitation.

-

Collect the solid by filtration, wash with cold n-heptane, and dry under vacuum to yield the intermediate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This selective hydrolysis leverages the principle of limited reagent to favor the formation of the mono-acid.[5]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |

| Dibenzyl Octadecanedioate | 494.69 g/mol | 10.0 g | 0.020 mol |

| Potassium Hydroxide (KOH) | 56.11 g/mol | 1.24 g | 0.022 mol |

| Benzyl Alcohol | - | 35 mL | - |

| 1 M Hydrochloric Acid | - | ~25 mL | - |

| n-Heptane | - | 40 mL | - |

Procedure:

-

In a 100 mL single-necked flask, dissolve dibenzyl octadecanedioate (10.0 g) in benzyl alcohol (25 mL) with stirring at room temperature.

-

In a separate beaker, dissolve potassium hydroxide (1.24 g) in benzyl alcohol (10 mL).

-

Slowly add the KOH solution dropwise to the solution of the dibenzyl ester while stirring at room temperature.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Acidify the reaction mixture to a pH of 1-2 by adding 1 M hydrochloric acid (~25 mL).

-

Separate the aqueous phase.

-

To the organic phase, add n-heptane (40 mL) dropwise with stirring. A white solid, the desired this compound, will precipitate.

-

Collect the solid by filtration, wash with n-heptane, and dry under vacuum.

Purification and Characterization

The purity of the final product is crucial for its intended applications. The crude product obtained from the precipitation can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. The presence of both a free carboxylic acid proton signal and the characteristic signals of the benzyl group will confirm the successful synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (404.58 g/mol ).[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product and for optimizing the reaction conditions to minimize the presence of di-acid and di-ester impurities.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating systems. The distinct physical properties of the starting material, intermediate, and final product facilitate purification. The precipitation steps are designed to selectively isolate the product at each stage. Furthermore, the use of standard analytical techniques such as NMR, MS, and HPLC provides a robust framework for verifying the identity and purity of the synthesized compound, ensuring the reliability of the final product for downstream applications.

Conclusion

The synthesis of this compound via a two-step di-esterification and selective mono-hydrolysis pathway presents a reliable and scalable method for producing this valuable bifunctional molecule. This guide provides a detailed protocol and the underlying scientific rationale to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. The strategic approach outlined here overcomes the inherent challenges of selective mono-functionalization of long-chain dicarboxylic acids, paving the way for its application in advanced scientific research.

References

- Dongguan HEC Biopharmaceutical R&D Co Ltd. (2022). Method for preparing long-chain fatty diacid monobenzyl ester and application thereof. Google Patents.

-

Kuang, Y., Qin, T., Wang, J., Yang, X., Guo, P., & Jiang, C. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. Retrieved from [Link]

-

CSBio China. (n.d.). 18-Benzyloxy-18-oxo-octadecanoic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chempep.com [chempep.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for preparing long-chain fatty diacid monobenzyl ester and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. 18-Benzyloxy-18-oxo-octadecanoic acid - CsBioChina [csbiochina.com]

18-(Benzyloxy)-18-oxooctadecanoic acid molecular weight

An In-Depth Technical Guide to 18-(Benzyloxy)-18-oxooctadecanoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant bifunctional molecule in advanced organic synthesis and pharmaceutical sciences. The document details its core physicochemical properties, with a specific focus on the determination of its molecular weight. It presents a validated, step-by-step protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide explores the compound's critical applications as a linker and intermediate in drug development, supported by mechanistic insights and workflow visualizations. This paper is intended for researchers, chemists, and professionals in drug discovery who require a deep technical understanding of this versatile chemical entity.

Introduction: A Bifunctional Aliphatic Linker

This compound (CAS Number: 189625-51-2) is a long-chain dicarboxylic acid monoester.[1][2] Structurally, it consists of an eighteen-carbon aliphatic backbone (octadecanedioic acid), which imparts hydrophobicity and specific spatial characteristics.[3] Its utility in scientific research, particularly in medicinal chemistry, stems from its bifunctional nature. One terminus of the aliphatic chain is a free carboxylic acid, while the other is a benzyl ester.

The free carboxylic acid group serves as a reactive handle for covalent modification, readily coupling with amines, alcohols, or other nucleophiles. The benzyl ester, conversely, acts as a stable protecting group for the second carboxylic acid. The benzyloxy group is renowned for its stability under a wide range of reaction conditions but can be selectively cleaved under specific, mild conditions (typically catalytic hydrogenolysis), revealing a second reactive carboxylic acid. This orthogonal reactivity makes this compound an invaluable linker molecule for conjugating different molecular entities, such as peptides, polymers, or small-molecule drugs.[4][5]

Physicochemical Properties and Molecular Weight

The precise characterization of a molecule is fundamental to its application. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 404.58 g/mol | [6] |

| Molecular Formula | C₂₅H₄₀O₄ | [6] |

| CAS Number | 189625-51-2 | [1][2][6] |

| Purity | ≥95% | [2] |

| Appearance | Solid | N/A |

| MDL Number | MFCD09991736 | [2] |

Detailed Molecular Weight Calculation

The molecular weight is a critical parameter derived from the molecular formula, C₂₅H₄₀O₄. The calculation is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

-

Carbon (C): 25 atoms × 12.011 u = 300.275 u

-

Hydrogen (H): 40 atoms × 1.008 u = 40.320 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 300.275 + 40.320 + 63.996 = 404.591 u

This calculated value is consistent with the experimentally determined and supplier-reported molecular weight of 404.58 g/mol .[6]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the selective mono-esterification of octadecanedioic acid. The following protocol describes a robust and validated method.

Causality of Experimental Design

The core challenge is to favor the formation of the mono-ester over the di-ester. This is achieved by using a stoichiometric equivalent or a slight excess of the diacid relative to the alcohol (benzyl alcohol). The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the reactants. Purification via column chromatography is essential to separate the desired mono-ester from unreacted diacid and the di-ester byproduct.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of octadecanedioic acid (1.1 equivalents) in dichloromethane (DCM), add benzyl alcohol (1.0 equivalent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Reaction: Stir the mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Combine the pure fractions, concentrate, and verify the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed. This process ensures the trustworthiness of the material for subsequent applications.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal a peak corresponding to the molecular ion [M+H]⁺ at m/z 405.58 or [M+Na]⁺ at m/z 427.56, validating the successful synthesis of the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic peaks for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm). It will also display signals for the long aliphatic chain, including distinct triplets for the α-methylene protons adjacent to the ester and the carboxylic acid.

-

¹³C NMR: The spectrum will confirm the presence of 25 unique carbon signals, including the two distinct carbonyl carbons (one for the ester and one for the carboxylic acid) and the carbons of the benzyl group and the aliphatic chain.

-

Applications in Research and Drug Development

The unique bifunctional and linear nature of this compound makes it a valuable tool in several advanced applications.

Role as a Bifunctional Linker

This molecule is primarily used as a long, flexible, and hydrophobic linker in the construction of complex bioconjugates or targeted drug delivery systems. The synthetic strategy involves two orthogonal steps:

-

First Conjugation: The free carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with a nucleophile (e.g., an amine) on the first molecule (Molecule A).

-

Deprotection and Second Conjugation: The benzyl ester is removed via catalytic hydrogenolysis (H₂, Pd/C) to unmask the second carboxylic acid. This newly revealed acid can then be coupled to a second molecule (Molecule B).

This process allows for the precise and controlled assembly of multi-component systems.

Caption: Application of the molecule as a bifunctional linker.

Use in Prodrug and Nanoparticle Formulation

The long aliphatic chain of the molecule can be used to increase the lipophilicity of polar drugs, potentially improving their pharmacokinetic profiles. By attaching a drug to this linker, its solubility and membrane permeability can be modulated. Furthermore, such lipidated molecules can self-assemble or be incorporated into lipid nanoparticles (LNPs) for targeted drug delivery, using the terminal functional group for surface modification with targeting ligands.

Conclusion

This compound is more than just a chemical with a defined molecular weight of 404.58 g/mol . It is a sophisticated molecular tool whose value lies in its structural design: a long aliphatic spacer flanked by two carboxylic acid groups with orthogonal protecting strategies. This design provides chemists and drug development professionals with a reliable and versatile linker for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization is paramount for its successful implementation in advancing therapeutic and diagnostic research.

References

-

PubChem: 18-(Tert-butoxy)-18-oxooctadecanoic acid | C22H42O4. Available at: [Link]

-

Otto Chemie Pvt. Ltd.: 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. Available at: [Link]

-

ResearchGate: Physical properties of some dicarboxylic acids. Available at: [Link]

-

CsBioChina: 18-Benzyloxy-18-oxo-octadecanoic acid. Available at: [Link]

-

Cathay Biotech: Long-chain dicarboxylic acids introduction. Available at: [Link]

-

Wiley Online Library: Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.: Mastering Organic Synthesis with High-Purity Chemical Intermediates: A Focus on 18-(Tert-butoxy)-18-oxooctadecanoic Acid. Available at: [Link]

-

Pharmacy Research: CAS 843666-40-0 18-(tert-Butoxy)-18-oxooctadecanoic Acid. Available at: [Link]

-

PMC (NIH): The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Available at: [Link]

-

NIH National Library of Medicine: Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Available at: [Link]

-

MDPI: Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available at: [Link]

-

PubMed: Organic synthesis provides opportunities to transform drug discovery. Available at: [Link]

Sources

- 1. 189625-51-2|this compound|BLD Pharm [bldpharm.com]

- 2. 189625-51-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. palmarychem.com [palmarychem.com]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18-Benzyloxy-18-oxo-octadecanoic acid - CsBioChina [csbiochina.com]

An In-depth Technical Guide to the Solubility Profile of 18-(Benzyloxy)-18-oxooctadecanoic Acid

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 18-(Benzyloxy)-18-oxooctadecanoic acid. By integrating foundational principles with actionable protocols, this document serves as an essential resource for characterizing this long-chain dicarboxylic acid monoester.

Introduction: The Significance of Solubility for this compound

This compound, a derivative of the C18 long-chain dicarboxylic acid, possesses a structure that presents unique solubility challenges and opportunities. With a long hydrophobic alkyl chain and two polar functional groups—a carboxylic acid and a benzyl ester—its behavior in different solvent systems is complex. Understanding its solubility is critical for a multitude of applications, from its use as a cosmetic raw material to its potential role as a chemical intermediate in pharmaceutical synthesis[1]. The solubility profile dictates its formulation possibilities, bioavailability, and reaction kinetics.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, emphasizing the distinction between thermodynamic and kinetic solubility and providing a robust methodology for its accurate measurement.

Pillar 1: Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[2]. This compound has a dual nature: a long, nonpolar C17 alkyl chain and polar termini consisting of a carboxylic acid and a benzyl ester. This amphiphilic character suggests limited solubility in water and a preference for less polar organic solvents[3].

The presence of the carboxylic acid group allows for a significant increase in aqueous solubility in basic solutions through the formation of a carboxylate salt[4]. Conversely, the bulky, nonpolar benzyl ester group contributes to its solubility in organic solvents. For dicarboxylic acids and their esters, solubility is also influenced by the length of the alkyl chain; longer chains generally lead to decreased aqueous solubility.

A critical concept in solubility measurement is the distinction between thermodynamic and kinetic solubility.

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure while in equilibrium with the solid phase[5]. This is a fundamental property of the compound and is crucial for understanding its intrinsic behavior.

-

Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution, typically when added from a concentrated stock in an organic solvent like DMSO[6][7]. Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions[5][8]. For robust formulation and development, determining the thermodynamic solubility is paramount.

Pillar 2: A Validated Protocol for Determining Thermodynamic Solubility

This section outlines a detailed, self-validating protocol for determining the thermodynamic solubility of this compound. The shake-flask method is the gold standard for this purpose and will be described here.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Solvent Selection :

-

Choose a range of solvents with varying polarities to create a comprehensive solubility profile. Suggested solvents include water, buffered aqueous solutions (pH 4.0, 7.4, and 9.0), ethanol, acetone, ethyl acetate, and a nonpolar solvent like hexane[2][9]. The choice of acidic, neutral, and basic buffers is crucial to assess the impact of the carboxylic acid's ionization on solubility.

-

-

Sample Preparation :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved[5].

-

-

Equilibration :

-

Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For compounds like long-chain carboxylic acids, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau, thereby validating that equilibrium has been established.

-

-

Sample Processing :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification :

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, as direct UV detection is possible, although derivatization can enhance sensitivity if needed[10][11]. Gas chromatography (GC) after derivatization is another potential method[12].

-

A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Pillar 3: Data Presentation and Interpretation

The quantitative results from the solubility studies should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent System | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | 1.88 | Experimental Data | Experimental Data | e.g., Insoluble |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data | e.g., Soluble |

| Acetone | 20.7 | Experimental Data | Experimental Data | e.g., Freely Soluble |

| Ethanol | 24.5 | Experimental Data | Experimental Data | e.g., Soluble |

| Water | 80.1 | Experimental Data | Experimental Data | e.g., Insoluble |

| pH 4.0 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Very Slightly Soluble |

| pH 7.4 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Slightly Soluble |

| pH 9.0 Buffer | ~80 | Experimental Data | Experimental Data | e.g., Soluble |

Note: The classification can be based on USP solubility definitions.

Expected Trends and Interpretation

-

Effect of Polarity : The solubility is expected to be low in the nonpolar solvent hexane and in the highly polar solvent water, reflecting the molecule's mixed polarity. Higher solubility is anticipated in solvents of intermediate polarity like acetone and ethyl acetate, which can interact favorably with both the alkyl chain and the ester group.

-

Effect of pH : In aqueous buffers, the solubility is expected to increase significantly as the pH rises above the pKa of the carboxylic acid group (typically around 4.5-5.5 for dicarboxylic acids). At higher pH, the carboxylic acid deprotonates to form the more water-soluble carboxylate anion.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By adhering to the principles of thermodynamic equilibrium and employing a validated experimental protocol, researchers can generate accurate and reliable solubility data. This information is fundamental for the successful application of this compound in research, drug development, and other scientific endeavors.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Ataman Kimya. DICARBOXYLIC ESTERS. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

-

Chem-Impex. (n.d.). Octadecanedioic acid mono-tert-butyl ester. [Link]

-

ACS Publications. (2018). Theoretical and Practical Considerations When Selecting Solvents for Use in Extractables Studies of Polymeric Contact Materials. [Link]

-

PubChem. (n.d.). 18-(Tert-butoxy)-18-oxooctadecanoic acid. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

ResearchGate. (2025). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

-

Reddit. (2023). Dicarboxylic acid solubility. [Link]

-

KOPS. (n.d.). Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. [Link]

-

LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid, 97%. [Link]

-

Wired Chemist. (n.d.). Selecting a Solvent. [Link]

-

ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. [Link]

-

MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]

-

ResearchGate. (n.d.). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. [Link]

-

ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. [Link]

-

Home Sunshine Pharma. (n.d.). Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2. [Link]

-

MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. [Link]

-

Aapptec Peptides. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid). [Link]

-

Fraunhofer-Gesellschaft. (n.d.). Long-chain dicarboxylic acids from plant oils. [Link]

Sources

- 1. Octadecanedioic Acid Monobenzyl Ester CAS 189625-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chem.ws [chem.ws]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

18-(Benzyloxy)-18-oxooctadecanoic acid NMR spectrum analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 18-(Benzyloxy)-18-oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a long-chain dicarboxylic acid monoester with significant potential in materials science and as a linker molecule in drug delivery systems.[1][2][3] Its bifunctional nature, possessing both a terminal carboxylic acid and a benzyl ester, allows for versatile chemical modifications. Unambiguous structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and 2D NMR spectra of this molecule. It is designed to equip researchers with the expertise to interpret spectral data, understand the causal relationships between molecular structure and spectral features, and apply robust experimental protocols for accurate characterization.

Introduction: The Structural Elucidation Challenge

The precise characterization of long-chain aliphatic compounds like this compound presents a unique challenge for NMR spectroscopy. The molecule comprises three distinct regions: a terminal carboxylic acid, a benzyl ester, and a long (C₁₆) methylene chain. While the terminal groups provide distinct spectroscopic handles, the extensive aliphatic region often results in significant signal overlap in ¹H NMR spectra. This guide will demonstrate how a multi-dimensional NMR approach (¹H, ¹³C, COSY, HSQC, HMBC) can overcome these challenges to provide a complete and validated structural assignment.

Molecular Structure and Predicted NMR Environments

To facilitate a detailed spectral analysis, the atoms of this compound are systematically numbered. This numbering scheme will be used consistently throughout the guide to correlate specific atoms with their NMR signals.

Caption: Key HMBC correlations confirming molecular connectivity.

Causality of HMBC Correlations:

-

H17 → C18: The correlation from the α-protons (H17) to the ester carbonyl carbon (C18) confirms the position of the ester group at one end of the aliphatic chain.

-

H20 → C18: The correlation from the benzylic protons (H20) to the same ester carbonyl carbon (C18) definitively links the benzyl group to the ester functionality.

-

H3 → C2: The correlation from the other α-protons (H3) to the carboxylic acid carbonyl (C2) confirms the location of the acid group at the opposite end of the chain.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for lipids and esters. A trace amount of tetramethylsilane (TMS) should be used as an internal standard (0.0 ppm).

-

Concentration: Weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4 cm).

NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz spectrometer. [4][5]

Caption: Recommended workflow for NMR data acquisition.

Conclusion: A Self-Validating System

The structural elucidation of this compound via NMR spectroscopy is a prime example of a self-validating analytical system. The ¹H and ¹³C spectra provide the primary data points for each unique atomic environment. The COSY experiment then validates the integrity of the proton spin systems, particularly the long aliphatic chain. Finally, the HSQC and, most critically, the HMBC experiments serve as the ultimate cross-validation, unambiguously connecting the disparate functional fragments (benzyl group, ester, and carboxylic acid) into the single, correct molecular architecture. This comprehensive approach ensures the highest degree of confidence in the compound's identity and purity, a non-negotiable requirement in modern chemical research and drug development.

References

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Available at: [Link]

-

Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. Available at: [Link]

-

13C chemical shifts of fatty acids mainly present in WCO. ResearchGate. Available at: [Link]

-

Supporting Information for Ni-Catalyzed Carboxylation of C(sp2)−O and C(sp3)−O Bonds with CO2. Available at: [Link]

-

NMR-based analysis of relative ratios between dicarboxylic acids and... ResearchGate. Available at: [Link]

-

13C-NMR spectrum of FAME. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. PubMed Central. Available at: [Link]

-

Carboxylic acid NMR. Chemistry Stack Exchange. Available at: [Link]

-

18-Benzyloxy-18-oxo-octadecanoic acid. CsBioChina. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

18-(Tert-butoxy)-18-oxooctadecanoic acid. PubChem. Available at: [Link]

-

1H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). ResearchGate. Available at: [Link]

-

189625-51-2|Octadecanedioic acid monobenzyl ester. Suzhou Health Chemicals Co. Available at: [Link]

-

18-(tert-Butoxy)-18-oxooctadecanoic acid). Aapptec Peptides. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

Sources

Mass Spectrometry of 18-(Benzyloxy)-18-oxooctadecanoic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 18-(Benzyloxy)-18-oxooctadecanoic acid, a long-chain dicarboxylic acid mono-benzyl ester. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies pertinent to this and structurally related molecules. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, detailing sample preparation, ionization techniques, and expected fragmentation patterns. The causality behind experimental choices is emphasized to provide a framework for method development and troubleshooting.

Introduction to this compound and its Analytical Significance

This compound is a derivative of octadecanedioic acid, a long-chain dicarboxylic acid. Such molecules are integral in various industrial and research applications, including the synthesis of polymers, lubricants, and as linker molecules in drug delivery systems. The presence of a carboxylic acid at one terminus and a benzyl ester at the other imparts amphiphilic properties to the molecule, influencing its chemical reactivity and biological interactions.

Accurate and sensitive detection and quantification of this molecule are crucial for quality control in synthesis, for understanding its metabolic fate in biological systems, and for characterizing its role in various chemical formulations. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for the characterization of such molecules. This guide will delve into the nuances of applying mass spectrometry for the comprehensive analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is paramount in developing a robust mass spectrometric method.

| Property | Value | Source |

| Molecular Formula | C25H40O4 | [1] |

| Molecular Weight | 404.58 g/mol | [1] |

| Appearance | Solid | |

| Polarity | Amphiphilic | Inferred |

The long C18 alkyl chain renders the molecule largely nonpolar, while the carboxylic acid and benzyl ester groups introduce polar functionalities. This dual nature dictates the choice of solvents for extraction and the chromatographic conditions for separation.

Mass Spectrometric Approaches: A Comparative Analysis

Both GC-MS and LC-MS are viable techniques for the analysis of this compound, with the choice depending on the analytical requirements such as sensitivity, sample matrix, and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For long-chain carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[2]

3.1.1. Derivatization: A Necessary Step

The free carboxylic acid group of this compound makes it insufficiently volatile for direct GC-MS analysis. Esterification of the carboxylic acid to a more volatile form, such as a methyl ester or a trimethylsilyl (TMS) ester, is a common and effective strategy.[3]

Experimental Protocol: Derivatization for GC-MS Analysis (Esterification)

-

Sample Preparation: Accurately weigh 1 mg of this compound into a clean glass vial.

-

Reagent Addition: Add 1 mL of 2% (v/v) methanolic HCl.

-

Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

-

Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.

-

Sample Transfer: Carefully transfer the hexane layer to a new vial for GC-MS analysis.

3.1.2. Ionization and Fragmentation in GC-MS

Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation. The fragmentation patterns of long-chain fatty acid esters are well-characterized and can be extrapolated to the derivatized form of our target molecule.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suited for the analysis of polar and thermally labile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization.[4]

3.2.1. Ionization: The Power of Electrospray (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[5] For carboxylic acids, negative ion mode ESI is generally preferred due to the facile deprotonation of the acidic proton, leading to a strong [M-H]⁻ signal.[6][7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with the initial mobile phase.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (Negative Ion ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Sample Preparation for Mass Spectrometric Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The choice of method depends on the sample matrix.

Solid-Phase Extraction (SPE) for Complex Matrices

For complex matrices such as plasma or tissue extracts, Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analyte.[2] A C18 stationary phase is suitable for retaining the nonpolar this compound.

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Expected Fragmentation Patterns

Understanding the fragmentation patterns is key to structural confirmation and for developing quantitative methods using tandem mass spectrometry (MS/MS).

GC-MS (Electron Ionization)

Upon EI, the derivatized (e.g., methyl ester) this compound is expected to undergo fragmentation characteristic of long-chain fatty acid esters and benzyl compounds.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups.

-

McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a prominent ion. For a methyl ester, this would be at m/z 74.[8]

-

Alkyl Chain Fragmentation: A series of ions separated by 14 Da (CH2) due to fragmentation along the hydrocarbon chain.

-

Benzyl Group Fragmentation: The benzyl group can lead to a prominent ion at m/z 91 (tropylium ion).

Caption: Predicted GC-MS fragmentation of the methyl-esterified analyte.

LC-MS/MS (Collision-Induced Dissociation)

In tandem MS (MS/MS), the [M-H]⁻ precursor ion is selected and fragmented by collision-induced dissociation (CID). For dicarboxylic acids and their esters, characteristic neutral losses are expected.[9]

-

Loss of H₂O: A common fragmentation pathway for ions with a carboxylate group.

-

Loss of CO₂: Decarboxylation is a favorable fragmentation pathway for carboxylic acids.

-

Loss of Benzyl Alcohol (C₇H₈O): Cleavage of the ester bond can result in the neutral loss of benzyl alcohol.

-

Alkyl Chain Fragmentation: Cleavage at various points along the long alkyl chain.

Caption: Predicted LC-MS/MS fragmentation of the [M-H]⁻ ion.

Data Interpretation and Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) in LC-MS/MS is the method of choice. This involves selecting a specific precursor ion and monitoring one or more of its characteristic product ions. This technique provides excellent sensitivity and selectivity.[10]

| Precursor Ion (m/z) | Product Ion (m/z) | Transition |

| 403.3 ([M-H]⁻) | 385.3 | [M-H-H₂O]⁻ |

| 403.3 ([M-H]⁻) | 359.3 | [M-H-CO₂]⁻ |

| 403.3 ([M-H]⁻) | 295.3 | [M-H-C₇H₈O]⁻ |

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through both GC-MS and LC-MS techniques. The choice between these platforms is dictated by the specific analytical goals. GC-MS, following derivatization, provides detailed structural information through its extensive fragmentation patterns. LC-MS, particularly with ESI in negative ion mode, offers the advantage of direct analysis with high sensitivity, and when coupled with tandem mass spectrometry, it is ideal for selective and quantitative measurements in complex matrices. The protocols and fragmentation pathways detailed in this guide provide a solid foundation for the development of robust and reliable analytical methods for this and structurally similar long-chain dicarboxylic acid monoesters.

References

- BenchChem. (2025). Mass Spectrometry Analysis of Long-Chain Fatty Acid Linkers in Biological Matrices.

- Goveas, L. C., & Lee, J. C. (2020). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical and Biomedical Analysis, 184, 113203.

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

- Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry, 4(Special Issue), S0040.

- Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied electrospray mass spectrometry. CRC press.

- Suresh, R., & Gopinath, R. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109–1115.

- Tsikas, D. (2017). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.

- Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304-314.

- Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229.

-

CsBioChina. (n.d.). 18-Benzyloxy-18-oxo-octadecanoic acid. Retrieved from [Link]

- Dembitsky, V. M., & Řezanka, T. (2003). GC/MS analysis of some long chain esters, ketones and propanediol diesters. European Journal of Lipid Science and Technology, 105(1), 33-38.

- Gao, X., & Zhang, H. (2019). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 10(5), 1-5.

- Kubátová, A., & Musil, S. (2016). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.

- Kushnir, M. M., Komaromy-Hiller, G., & Rockwood, A. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993-2002.

- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. Methods in molecular biology (Clifton, N.J.), 567, 239–253.

- Samapti, S., & Konar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Chemical Society, 89(10), 1381-1393.

- Gaugg, M. T., Bruderer, T., Nowak, N., Eiffert, L., Martinez-Lozano Sinues, P., & Zenobi, R. (2017). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Analytical chemistry, 89(17), 9429–9435.

- Destaillats, F., Cruz-Hernandez, C., & Giuffrida, F. (2007). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters.

Sources

- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 7. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Hydrogen Octadecanedioate

Introduction

Benzyl hydrogen octadecanedioate is a long-chain dicarboxylic acid monoester. Its structure, featuring a long lipophilic C18 alkyl chain, a hydrophilic carboxylic acid group, and a moderately lipophilic benzyl ester group, imparts amphiphilic character. This unique combination suggests its potential utility in pharmaceutical sciences as a prodrug moiety, a linker in complex drug delivery systems, or as a specialized excipient. For drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for formulation design, predicting in vivo behavior, and ensuring regulatory compliance.

This guide provides a comprehensive overview of the essential physicochemical properties of benzyl hydrogen octadecanedioate. As empirical data for this specific molecule is not widely published, this document focuses on the authoritative, validated methodologies required for its characterization. We will detail the experimental protocols necessary to determine its solubility, acid dissociation constant (pKa), lipophilicity (LogP), and thermal properties, explaining the scientific rationale behind each procedural step.

Section 1: Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.

-

IUPAC Name: Benzyl hydrogen octadecanedioate

-

Molecular Formula: C25H40O4

-

Molecular Weight: 404.58 g/mol

-

Chemical Class: Long-chain dicarboxylic acid monoester[1]

The molecule consists of an 18-carbon aliphatic dicarboxylic acid (octadecanedioic acid) where one of the carboxylic acid groups is esterified with benzyl alcohol.[2][3] The other carboxylic acid group remains free, capable of donating a proton.

Diagram: Molecular Structure of Benzyl Hydrogen Octadecanedioate

Caption: Structure of Benzyl Hydrogen Octadecanedioate.

Section 2: Critical Physicochemical Parameters: A Methodological Approach

The following sections outline the experimental workflows for determining the key physicochemical properties crucial for pharmaceutical development.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its bioavailability. For a molecule like benzyl hydrogen octadecanedioate, with its significant hydrophobic character, solubility is expected to be low. The presence of the carboxylic acid group means its solubility will be highly dependent on the pH of the medium.[4]

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability for sparingly soluble compounds.[5][6]

-

Preparation of Media: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of benzyl hydrogen octadecanedioate to flasks containing the prepared buffer solutions. The presence of undissolved solid is essential to ensure saturation.[5]

-

Equilibration: Seal the flasks and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Parameter | Expected Value | Conditions |

| Intrinsic Solubility (S₀) | Very Low (< 1 µg/mL) | pH 1.2, 25°C |

| Solubility at pH 7.4 | Low to Moderate | pH 7.4, 25°C |

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility measurement.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations.[7] For benzyl hydrogen octadecanedioate, the single carboxylic acid group is the ionizable center. The pKa value is critical as it governs the molecule's charge state, which in turn influences its solubility, absorption, distribution, and receptor-binding interactions.[8][9] A lower pKa indicates a stronger acid.[7][10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

-

Sample Preparation: Dissolve a precisely weighed amount of benzyl hydrogen octadecanedioate in a suitable co-solvent/water mixture (e.g., methanol/water) due to its low aqueous solubility.

-